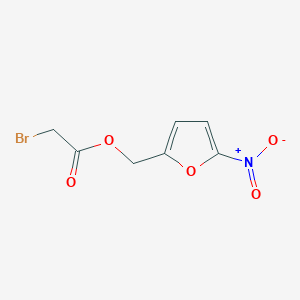
(5-Nitrofuran-2-yl)methyl 2-bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is a chemical compound with the molecular formula C7H6BrNO5. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and bromo functional groups. This compound is often used as a building block in organic synthesis due to its reactivity and functional group diversity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl 2-bromoacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitrofuran-2-yl)methyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as (5-nitrofuran-2-yl)methyl azide or (5-nitrofuran-2-yl)methyl thiol.
Reduction: Formation of (5-aminofuran-2-yl)methyl 2-bromoacetate.
Oxidation: Formation of oxygenated derivatives like this compound oxide.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)methyl 2-bromoacetate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes. The bromo group can participate in substitution reactions, allowing the compound to modify other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the nitro and furan groups.
(5-Nitrofuran-2-yl)methyl acetate: Similar but lacks the bromo group.
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: Similar but contains a chloro group instead of a bromo group.
Uniqueness
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is unique due to the presence of both nitro and bromo functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6281-24-9 |
|---|---|
Formule moléculaire |
C7H6BrNO5 |
Poids moléculaire |
264.03 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl 2-bromoacetate |
InChI |
InChI=1S/C7H6BrNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
Clé InChI |
LQGRFYQHIQYYSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
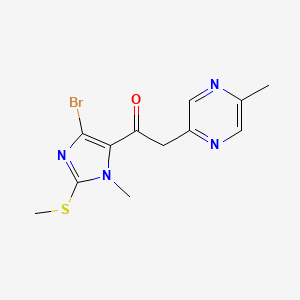
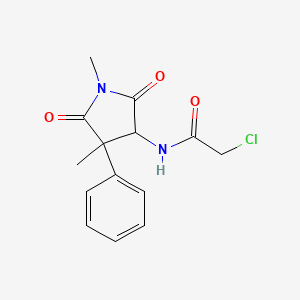
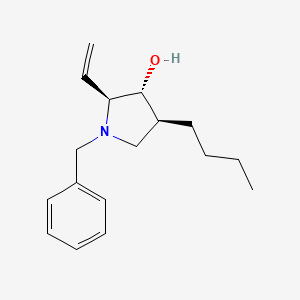
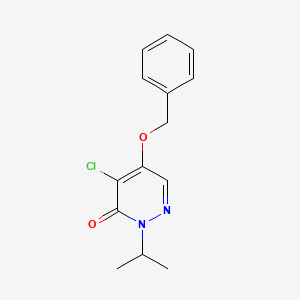
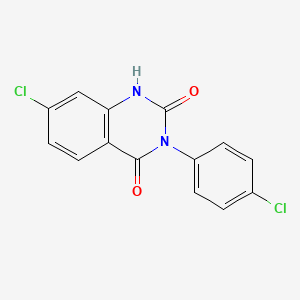
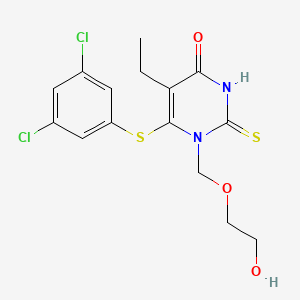

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
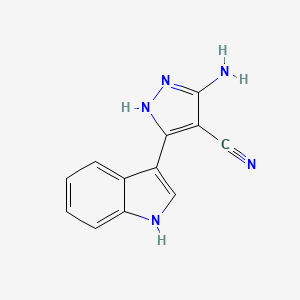
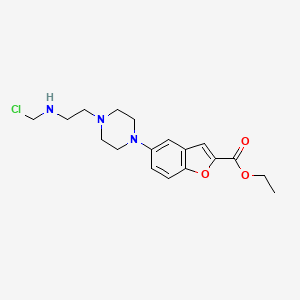
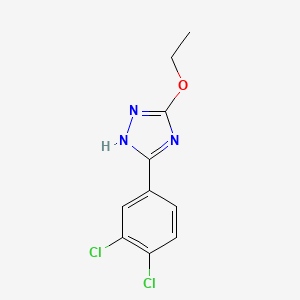
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
